(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate

Descripción

Introduction to (3-Chlorophenyl)methyl 3-(2,4-Dimethylbenzoyl)indolizine-1-carboxylate

Structural Elucidation and Nomenclature

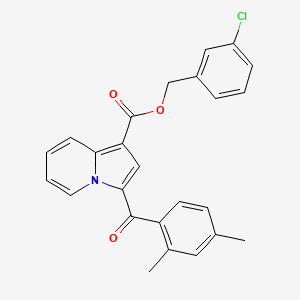

The compound this compound (molecular formula: $$ \text{C}{26}\text{H}{23}\text{ClNO}_3 $$) features a bicyclic indolizine scaffold fused with aromatic substituents (Figure 1). The indolizine nucleus consists of a pyrrole ring fused to a pyridine ring, with substitutions at three critical positions:

- Position 1 : A carboxylate ester group linked to a (3-chlorophenyl)methyl moiety.

- Position 3 : A 2,4-dimethylbenzoyl group attached via a ketone linkage.

- Positions 2, 4–8 : Unsubstituted hydrogen atoms, preserving planarity for π-π interactions.

The IUPAC name systematically describes these substituents:

- Root : Indolizine-1-carboxylate (base structure).

- Substituents :

- 3-(2,4-Dimethylbenzoyl): A benzoyl group with methyl groups at positions 2 and 4.

- (3-Chlorophenyl)methyl: A chlorinated phenyl ring attached via a methylene bridge.

The SMILES notation (COC(=O)C1=C2C=CC=CN2C(C(C3=CC(=CC=C3C)Cl)=O)=C1C) further clarifies connectivity, highlighting the ester linkage (COO), chlorophenyl group (Cl), and dimethylbenzoyl moiety (C(C)=O).

Historical Context of Indolizine Derivatives in Medicinal Chemistry

Indolizines, first synthesized by Scholtz in 1912 via pyridine-acetic anhydride reactions, gained prominence for their structural resemblance to indole alkaloids. Early derivatives like pyrrocoline demonstrated weak basicity and aromatic stability, sparking interest in their pharmacological potential. By the mid-20th century, Tschitschibabin’s method—cyclizing pyridinium salts with α-haloketones—enabled scalable production of 2-substituted indolizines, facilitating drug discovery.

Modern applications leverage indolizines’ dual heterocyclic rings for:

- Anticancer activity : Tylophorine analogs inhibit angiogenesis by targeting VEGF receptors.

- Antimicrobial effects : Triazolo-fused indolizines disrupt bacterial cell wall synthesis.

- Antitubercular properties : Ethyl indolizine-1-carboxylates inhibit mycobacterial InhA enzymes.

The introduction of this compound represents a strategic advancement, combining steric bulk and electron-withdrawing groups to enhance target specificity.

Significance of Chlorophenyl and Dimethylbenzoyl Substituents

The compound’s bioactivity stems from synergistic interactions between its substituents:

Chlorophenyl Group

- Electrophilic character : The chlorine atom (Pauling electronegativity: 3.16) induces a dipole, enhancing binding to nucleophilic residues (e.g., cysteine thiols).

- Lipophilicity : The aromatic ring increases logP by ~2.5 units, improving membrane permeability.

- Meta-substitution : Position 3 on the phenyl ring minimizes steric clashes with target proteins compared to ortho/para configurations.

Dimethylbenzoyl Group

- Steric effects : Methyl groups at positions 2 and 4 create a hydrophobic pocket, stabilizing van der Waals interactions.

- Electron donation : Methyl substituents activate the benzoyl carbonyl group ($$ \text{C=O} $$), facilitating hydrogen bonding with serine or tyrosine residues.

Comparative Substituent Effects

This multitarget engagement underscores the compound’s versatility in drug design, particularly in oncology and infectious disease.

Propiedades

IUPAC Name |

(3-chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClNO3/c1-16-9-10-20(17(2)12-16)24(28)23-14-21(22-8-3-4-11-27(22)23)25(29)30-15-18-6-5-7-19(26)13-18/h3-14H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRZLXBVYKTGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)OCC4=CC(=CC=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: This step involves the cyclization of suitable precursors to form the indolizine ring. Reagents such as 2-alkynylpyridines and electrophiles are often used under specific conditions to achieve this cyclization.

Introduction of the Benzoyl Group: The 2,4-dimethylbenzoyl group is introduced through Friedel-Crafts acylation, using reagents like 2,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Chlorophenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

- Precursor in Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules.

- Reagent in Chemical Reactions : Its unique structure allows it to participate in various organic reactions, enhancing the development of new synthetic methodologies.

Biology

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

- Anticancer Properties : Research has shown that this compound may inhibit cancer cell growth, suggesting its utility in oncology .

Medicine

- Drug Development : Due to its promising bioactivity, it is being investigated as a lead compound in drug discovery programs targeting cancer and other diseases. Its mechanism of action involves interaction with specific molecular targets, potentially altering enzyme or receptor activity .

- Therapeutic Applications : The compound's pharmacological activities include anti-inflammatory effects and the potential to function as a chemical probe in biological research .

Industry

- Material Science : The compound is being explored for its application in developing new materials, including polymers and advanced composites. Its structural properties may confer unique characteristics to these materials .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to evaluate how structural modifications affect biological activity. For instance, variations in the benzoyl group can significantly influence the compound's efficacy against cancer cells.

In Vitro Studies

In vitro experiments demonstrated that (3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate inhibits pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent .

Animal Model Studies

Animal studies have further validated the anticancer potential of this compound, showcasing significant efficacy against various tumor models .

Mecanismo De Acción

The mechanism of action of (3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- (3,4-Dimethoxyphenyl)methyl 3-(4-methoxyphenyl)indolizine-1-carboxylate

- (3-Chlorophenyl)methyl 3-(4-methoxyphenyl)indolizine-1-carboxylate

- (3-Chlorophenyl)methyl 3-(2,4-dimethylphenyl)indolizine-1-carboxylate

Uniqueness

(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is a complex organic compound with notable potential in various scientific fields, particularly in medicinal chemistry. Its structure comprises a chlorophenyl group, a dimethylbenzoyl moiety, and an indolizine carboxylate component, which contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₂₀ClN₁O₃ |

| Molecular Weight | 417.89 g/mol |

| LogP | 6.4433 |

| Polar Surface Area | 33.246 Ų |

| Hydrogen Bond Acceptors | 5 |

The compound's unique structural features allow it to engage in various chemical reactions, making it a candidate for further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves binding to enzymes or receptors, leading to alterations in their activity and subsequent biological effects. The compound has been investigated for its potential antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, it has shown significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that the compound inhibits cell growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of related compounds, this compound exhibited significant cytotoxicity against several cancer cell lines, including:

- HeLa (Cervical Cancer) : IC₅₀ values indicated effective inhibition of cell proliferation.

- MDA-MB-231 (Breast Cancer) : The compound demonstrated potent activity with low micromolar IC₅₀ values.

The results suggest that this compound may serve as a lead structure for developing novel anticancer therapies.

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties . Preliminary results indicate that it possesses activity against various bacterial strains, suggesting its potential utility in treating infections caused by resistant pathogens.

Table: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings underscore the compound's versatility and highlight its potential applications in both oncology and infectious disease management.

Synthetic Routes and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indolizine Core : Cyclization of suitable precursors.

- Introduction of the Benzoyl Group : Utilizing Friedel-Crafts acylation.

- Attachment of the Chlorophenylmethyl Group : Through nucleophilic substitution methods.

This synthetic versatility not only facilitates the exploration of its biological activities but also allows for structural modifications that can enhance efficacy or reduce toxicity.

Q & A

Q. What are the standard synthetic routes for (3-chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted benzoyl chlorides and indolizine precursors. For example, analogous compounds are synthesized via base-catalyzed acylation using triethylamine in anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis . Optimization includes temperature control (0–25°C) and stoichiometric adjustments to minimize side products. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

- NMR : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 7.60–7.59 ppm for chlorophenyl groups) .

- MS : ESI-MS confirms molecular weight (e.g., m/z = 398 [M+H]+ for analogs) .

Discrepancies in integration or unexpected peaks may arise from residual solvents or tautomerism. Deuterated solvent purity and 2D NMR (COSY, HSQC) resolve ambiguities .

Q. How are preliminary biological activities (e.g., antibacterial, anticancer) assessed for this compound?

In vitro assays include:

- Antibacterial : Broth microdilution (MIC against E. coli, S. aureus) .

- Anticancer : MTT assay on cancer cell lines (IC₅₀ determination) .

Controls: DMSO for solubility, reference drugs (e.g., doxorubicin). Data interpretation requires statistical validation (e.g., ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. For example, analogs show planar indolizine rings (torsion angles < 5°) and intermolecular π-π stacking (3.5–4.0 Å) . Disordered atoms are modeled with split positions and restrained refinement .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and calculate frontier orbitals (HOMO-LUMO gaps ~4.5 eV for chlorinated analogs) .

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., COX-2, Ki ~1.2 µM) .

Contradictions between computational and experimental binding affinities may arise from solvent effects or protein flexibility, addressed via MD simulations .

Q. How do substituent variations (e.g., chloro vs. methyl groups) impact biological activity and stability?

Comparative studies show:

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Flow Chemistry : Reduces exothermic risks in acylation steps .

- Crystallization Control : Anti-solvent addition (hexane) improves yield (85–90%) .

Impurities (e.g., dechlorinated byproducts) are monitored via LC-MS and minimized using scavenger resins .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.